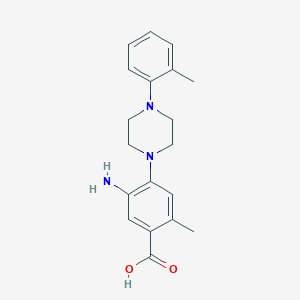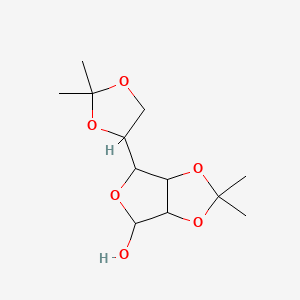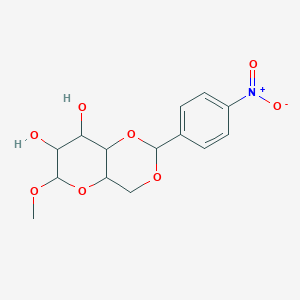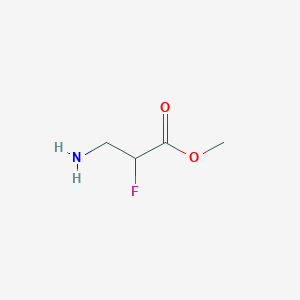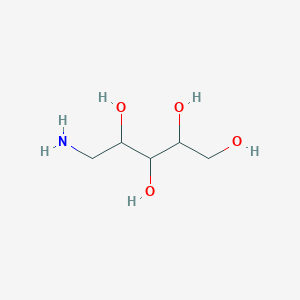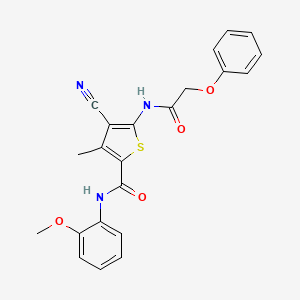
5-Bromo-2-isobutyl-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-isobutyl-1,2,3,4-tetrahydroisoquinoline: is an organic compound belonging to the class of tetrahydroisoquinolines This compound is characterized by the presence of a bromine atom at the 5th position and an isobutyl group at the 2nd position on the tetrahydroisoquinoline skeleton
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-isobutyl-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is often a substituted isoquinoline.
Bromination: The bromination of the isoquinoline derivative is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is typically conducted at room temperature.
Isobutylation: The introduction of the isobutyl group is achieved through an alkylation reaction. This can be done using isobutyl bromide in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine, forming new derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles in polar aprotic solvents like DMF or DMSO.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Amino or thio-substituted isoquinolines.
科学研究应用
Chemistry
In organic chemistry, 5-Bromo-2-isobutyl-1,2,3,4-tetrahydroisoquinoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
This compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes.
Medicine
In medicinal chemistry, this compound derivatives are investigated for their potential as pharmaceutical agents. They may possess properties such as anti-inflammatory, analgesic, or anticancer activities.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its brominated structure makes it a valuable intermediate in various chemical processes.
作用机制
The mechanism of action of 5-Bromo-2-isobutyl-1,2,3,4-tetrahydroisoquinoline and its derivatives depends on their specific molecular targets. These compounds may interact with enzymes, receptors, or other proteins, modulating their activity. For example, they may inhibit enzyme function by binding to the active site or alter receptor signaling pathways by acting as agonists or antagonists.
相似化合物的比较
Similar Compounds
5-Bromo-1,2,3,4-tetrahydroisoquinoline: Lacks the isobutyl group, making it less hydrophobic.
2-Isobutyl-1,2,3,4-tetrahydroisoquinoline: Lacks the bromine atom, affecting its reactivity and potential biological activity.
5-Chloro-2-isobutyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but with a chlorine atom instead of bromine, which may alter its chemical and biological properties.
Uniqueness
The presence of both the bromine atom and the isobutyl group in 5-Bromo-2-isobutyl-1,2,3,4-tetrahydroisoquinoline imparts unique chemical properties, such as increased hydrophobicity and specific reactivity patterns. These features make it a valuable compound for various applications in research and industry.
属性
分子式 |
C13H18BrN |
|---|---|
分子量 |
268.19 g/mol |
IUPAC 名称 |
5-bromo-2-(2-methylpropyl)-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C13H18BrN/c1-10(2)8-15-7-6-12-11(9-15)4-3-5-13(12)14/h3-5,10H,6-9H2,1-2H3 |
InChI 键 |
GRVYBKNKHZVUIH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN1CCC2=C(C1)C=CC=C2Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2,3-O-Isopropylidene-beta-D-ribofuranosyl]-1,2,4-triazole-3-carboxylic acid methyl ester](/img/structure/B12076033.png)



